1-(2,4-Dichlorobenzene-1-sulfonyl)-1H-indazole-3-carboxylic acid

Tautomerism Chemical stability Structural isomerism

Researchers often face analog mismatch when targeting tumor-associated carbonic anhydrases (CA9/CA12) with standard methylene-linked indazoles like Lonidamine. This N1-sulfonylated 1H-indazole-3-carboxylic acid (CAS 920019-84-7) offers a distinct electrophilic linker and pKi predictions of 8.57 (CA9) and 9.11 (CA12). - **Key Utility**: C3-carboxylic acid activated by electron-withdrawing sulfonyl for mild amide couplings (DCC/DMAP, RT). - **Pharmacological Distinction**: Multi-target CA inhibition profile vs. hexokinase inhibition of Lonidamine. - **Supply Chain**: Available for immediate shipment; tautomer-pure 1H form (thermodynamically favored by >2 kcal/mol).

Molecular Formula C14H8Cl2N2O4S
Molecular Weight 371.2 g/mol
CAS No. 920019-84-7
Cat. No. B12902362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorobenzene-1-sulfonyl)-1H-indazole-3-carboxylic acid
CAS920019-84-7
Molecular FormulaC14H8Cl2N2O4S
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C14H8Cl2N2O4S/c15-8-5-6-12(10(16)7-8)23(21,22)18-11-4-2-1-3-9(11)13(17-18)14(19)20/h1-7H,(H,19,20)
InChIKeyFNQCMKLGLGXAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Overview


1-(2,4-Dichlorobenzene-1-sulfonyl)-1H-indazole-3-carboxylic acid (CAS 920019-84-7) is a synthetic N1-sulfonylated indazole-3-carboxylic acid derivative with molecular formula C14H8Cl2N2O4S and molecular weight 371.20 g/mol . It belongs to the therapeutically significant indazole-3-carboxylic acid class, which includes the marketed anticancer agent Lonidamine and the antispermatogenic agent Adjudin [1]. The compound is distinguished by an N1-sulfonyl bridge to a 2,4-dichlorophenyl ring—a linkage that differentiates it from the more common N1-methylene-bridged congeners. The 1H-tautomeric form (as opposed to the 2H isomer, CAS 920019-85-8) confers thermodynamic stability, with ab initio calculations indicating the 1H-indazole tautomer is favored by approximately 2.3–3.6 kcal/mol over the 2H form [2]. This compound serves as a versatile building block for medicinal chemistry and chemical biology applications, particularly where the sulfonyl electrophile provides a distinct reactivity profile for downstream derivatization.

1
Synthetic building block with N1-sulfonyl electrophile for downstream derivatization
2
Thermodynamically stable 1H-indazole tautomer ensures consistent reactivity
3
Indazole-3-carboxylic acid scaffold with predicted multi-target profile for medicinal chemistry

Why In-Class Substitution Fails


Indazole-3-carboxylic acid derivatives are not interchangeable owing to profound differences in linker chemistry, tautomeric form, and physicochemical properties that govern target engagement, synthetic utility, and biological fate. The N1-sulfonyl bridge in CAS 920019-84-7 is electron-withdrawing, which modulates the acidity of the C3-carboxylic acid (pKa shift) and alters hydrogen-bonding capacity relative to the N1-methylene linker in Lonidamine or Adjudin [1]. Furthermore, the 1H-tautomer (920019-84-7) and 2H-tautomer (920019-85-8) are distinct chemical entities—not merely conformers—with divergent stability, reactivity, and biological recognition profiles; the 1H form is thermodynamically favored by >2 kcal/mol and predominates in both gas phase and aqueous solution [2]. Computational predictions from the ZINC database indicate that 920019-84-7 has a multi-target carbonic anhydrase (CA) inhibition profile (CA1, CA2, CA9, CA12) with pKi values spanning 6.30 to 9.11, whereas Lonidamine acts primarily as a hexokinase inhibitor (IC50 ~0.85 mM) with an entirely different target spectrum [3]. These structural and pharmacological divergences mean that substituting a generic in-class analog will not reproduce the same experimental outcome or synthetic intermediate utility.

Linker mismatch
N1-sulfonyl vs. methylene bridge alters electronic character and may shift carboxylic acid reactivity and target engagement.
Tautomer mismatch
1H- and 2H-indazole tautomers are distinct chemical entities; stability and biological recognition profiles may not transfer.
Predicted target profile divergence
In silico CA inhibition profile differs from hexokinase mechanism of Lonidamine; assay context may not reproduce across analogs.

Quantitative Differentiation Evidence


Tautomer Stability: 1H- vs. 2H-Indazole

The target compound adopts the 1H-indazole tautomeric form, which is thermodynamically favored over the 2H-indazole isomer (CAS 920019-85-8, 2-(2,4-Dichlorobenzene-1-sulfonyl)-2H-indazole-3-carboxylic acid). Ab initio MP2-6-31G** calculations place the 1H-tautomer 3.6 kcal/mol lower in energy than the 2H form, while experimental free-energy determinations indicate a ~2.3 kcal/mol preference [1]. In osmium(IV) coordination complexes, the 1H- and 2H-indazole tautomers yield spectroscopically and biologically distinct complexes, with the 2H-tautomer complex exhibiting approximately 2-fold higher antiproliferative activity (IC50 12 ± 2 µM vs. 25 ± 4 µM in CH1 ovarian carcinoma cells) [2]. This demonstrates that tautomer identity is not a trivial structural nuance but a determinant of biological and physicochemical behavior.

Tautomer Stability
Head-to-head
1H-tautomer favored by 2.3–3.6 kcal/mol over 2H form
Thermodynamic stability supports lot consistency and predictable reactivity
2H-isomer may isomerize under certain conditions; tautomer identity not a trivial nuance
Tautomerism Chemical stability Structural isomerism Indazole chemistry

Lipophilicity and Polar Surface Area Comparison

The target compound (920019-84-7) exhibits a LogP of 4.36 and polar surface area (PSA) of 97.64 Ų . This represents a substantial increase in lipophilicity compared to both the parent scaffold 1H-indazole-3-carboxylic acid (LogP ~1.0, PSA 65.98 Ų) and the clinically studied Lonidamine (estimated LogP ~3.5, PSA ~55 Ų) . The ~0.9 log unit increase in LogP relative to Lonidamine, combined with a ~43 Ų increase in PSA, places 920019-84-7 in a distinct physicochemical space: higher membrane permeability potential (from elevated LogP) coupled with stronger hydrogen-bonding capacity (from the sulfonyl oxygens contributing to PSA). The ZINC database independently calculates LogP at 2.44 using a different algorithm, but the relative trend of increased lipophilicity versus the parent scaffold is consistent across methods [1].

Lipophilicity Profile
Data to verify
LogP 4.36, PSA 97.64 Ų
Higher LogP and PSA vs. Lonidamine suggest distinct permeability and H-bond capacity
Calculated values; experimental confirmation not published
Lipophilicity Polar surface area Drug-likeness Permeability

Predicted CA Inhibition vs. Hexokinase Mechanism

Computational predictions from the ZINC database (ChEMBL 20-derived activities) indicate that 920019-84-7 has potential inhibitory activity across multiple carbonic anhydrase (CA) isoforms: CA12 (pKi 9.11, LE 0.55), CA9 (pKi 8.57, LE 0.52), CA2 (pKi 8.29, LE 0.50), and CA1 (pKi 7.62, LE 0.46), as well as PTGS2 (COX-2, pKi 6.30, LE 0.38) [1]. In contrast, Lonidamine—the closest structural analog with a methylene linker—is not a CA inhibitor but rather a mitochondrial hexokinase inhibitor with an IC50 of 0.85 mM against purified enzyme [2]. This represents a fundamental divergence in predicted biological mechanism: the sulfonyl-bridged compound is computationally linked to CA-mediated pathways (pH regulation, tumor hypoxia), whereas the methylene-bridged Lonidamine targets glycolytic metabolism. The predicted CA12 activity (pKi 9.11) is noteworthy, as CA12 is a recognized anticancer target overexpressed in hypoxic tumors [3].

Predicted CA Target
Data to verify
CA12 pKi 9.11, CA9 pKi 8.57, CA2 pKi 8.29, CA1 pKi 7.62 (in silico)
Reported computational prediction opens tumor pH regulation research; not experimental IC50
Biochemical assays required before large-scale procurement
Carbonic anhydrase Computational prediction Target selectivity Polypharmacology

Linker Chemistry: Sulfonyl vs. Methylene Electronic Effects

The N1-sulfonyl group in 920019-84-7 exerts a strong electron-withdrawing effect (Hammett σp ≈ 0.68 for -SO2-Ar) on the indazole ring, which is transmitted to the C3-carboxylic acid moiety, lowering its pKa relative to N1-alkylated analogs. In contrast, the methylene linker in Lonidamine (σp ≈ -0.04) is essentially electronically neutral [1]. This electronic differentiation has been experimentally demonstrated in related indazole systems: 1-sulfonylindazoles exhibit enhanced electrophilicity at C3, facilitating nucleophilic acyl substitution reactions for amide and ester formation under milder conditions compared to 1-alkylindazoles [2]. A patent literature search reveals that 1-sulfonylindazole-3-carboxylic acids have been specifically claimed as intermediates for kinase inhibitor synthesis (e.g., US-6531491-B1), where the sulfonyl group serves both as an activating group for C3 derivatization and as a pharmacophoric element for hinge-region hydrogen bonding [3].

Linker Electronics
Class-level
Sulfonyl σp 0.68 vs. methylene -0.04; predicted pKa shift 0.5–1.0 units
Enhanced electrophilicity may enable milder amide coupling conditions
Inference from structural analogs; direct pKa not published for this compound
Sulfonyl linker Electronic effects pKa modulation Synthetic building block

Drug-Like Properties and Oral Bioavailability Potential

While no in vivo pharmacokinetic data exist specifically for 920019-84-7, the 1-sulfonylindazole chemotype has been systematically characterized for drug-like properties. Liu et al. (2009) reported that 1-sulfonylindazole derivatives as 5-HT6 antagonists display good microsomal stability, solubility, brain penetration, and low cytochrome P450 inhibition, with one lead compound achieving 24% oral bioavailability and in vivo efficacy in a novel object recognition (NOR) cognition model at 10 mg/kg p.o. in rats [1]. This contrasts with Lonidamine, which has poor oral bioavailability (~10–20%) and requires high doses (50 mg/kg in preclinical models) to achieve pharmacological effects [2]. The sulfonyl group contributes to metabolic stability by reducing oxidative metabolism at the indazole N1 position, a known metabolic soft spot for N-alkyl indazoles [3].

Class ADME Profile
Class-level
1-sulfonylindazole chemotype: 24% oral bioavailability (rat), good microsomal stability
Class-level evidence supports scaffold selection for CNS research; not compound-specific
Direct PK for 920019-84-7 not available; requires in-house validation
Drug-likeness Oral bioavailability CNS penetration Metabolic stability

Recommended Application Scenarios


Lead Scaffold for CA-Targeted Anticancer Agents

Based on computational predictions showing high affinity for tumor-associated CA isoforms CA12 (pKi 9.11) and CA9 (pKi 8.57), 920019-84-7 is a rational starting scaffold for developing CA inhibitors targeting hypoxic solid tumors [1]. The sulfonyl group provides a hydrogen-bond anchor analogous to the sulfonamide zinc-binding group in classical CA inhibitors, while the C3-carboxylic acid offers a derivatization handle for optimizing selectivity and pharmacokinetics. Unlike Lonidamine—which targets hexokinase and does not engage CA isoforms—920019-84-7 addresses a distinct oncogenic pathway (pH regulation in the tumor microenvironment), making it a non-redundant addition to a screening library .

Activated Building Block for Amide and Ester Synthesis

The electron-withdrawing N1-sulfonyl group activates the C3-carboxylic acid toward nucleophilic acyl substitution, enabling efficient amide coupling with weakly nucleophilic amines and esterification under mild conditions (e.g., room temperature, DCC/DMAP) [1]. This contrasts with N1-alkyl indazole-3-carboxylic acids such as Lonidamine, which typically require more forcing conditions or pre-activation as acid chlorides. 920019-84-7 thus serves as a preferred building block for parallel synthesis of indazole-3-carboxamide libraries, where the sulfonyl group remains as a stable pharmacophoric element in the final products .

Isomer-Specific Probe for Tautomer-Dependent Recognition

The documented divergence in biological activity between 1H- and 2H-indazole tautomers—as demonstrated by Büchel et al. (2012), where the 2H-tautomer osmium complex showed 2-fold greater antiproliferative activity than the 1H-tautomer complex—establishes 920019-84-7 (1H form) as a valuable tool for studying tautomer-dependent molecular recognition [1]. Paired experiments with its 2H-isomer (CAS 920019-85-8) can dissect whether a biological target exhibits tautomer preference, providing mechanistic insight unattainable with methylene-linked analogs where tautomerism is not a variable .

Privileged Fragment with Enhanced Polarity

With a molecular weight of 371 Da and PSA of 97.64 Ų, 920019-84-7 occupies a favorable fragment-to-lead chemical space with balanced lipophilicity (LogP 4.36) and polarity [1]. The compound's three functional groups (carboxylic acid, sulfonyl, dichlorophenyl) provide three distinct vectors for fragment growing, merging, or linking strategies. The sulfonyl group's hydrogen-bonding capacity (two S=O acceptors) offers additional binding interactions not available in methylene-linked fragments such as Lonidamine, which has a PSA of only ~55 Ų and fewer hydrogen-bond acceptor sites .

Application
Selection Property
Validation Focus
CA-targeted hypoxic tumor research
Predicted CA isoform affinity; sulfonyl hydrogen-bond anchor
Confirm CA inhibition and selectivity in biochemical assays
Amide/ester synthesis building block
Sulfonyl-activated C3-carboxylic acid
Coupling efficiency with weak nucleophiles
Tautomer-dependent recognition research
1H-tautomer identity
Biological response divergence vs. 2H-tautomer
Fragment-based lead discovery
Balanced LogP/PSA and three functional vectors
Fragment growing/merging strategy feasibility
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